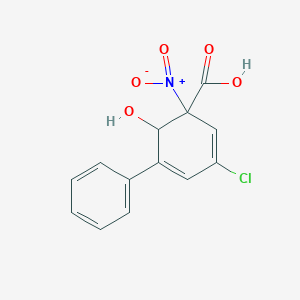
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid is an organic compound with a complex structure that includes a chloro, hydroxy, nitro, and phenyl group attached to a cyclohexa-diene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclohexadiene derivative as the starting material, followed by a series of substitution and addition reactions to introduce the chloro, hydroxy, nitro, and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact mechanism may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Chloro-6-hydroxy-1-nitrobenzene: Similar structure but lacks the cyclohexa-diene ring.
6-Hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid: Similar but without the chloro group.
3-Chloro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid: Similar but without the hydroxy and nitro groups.
Uniqueness
3-Chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid is unique due to the combination of its functional groups and the cyclohexa-diene ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H10ClNO5 |
|---|---|
分子量 |
295.67 g/mol |
IUPAC名 |
3-chloro-6-hydroxy-1-nitro-5-phenylcyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO5/c14-9-6-10(8-4-2-1-3-5-8)11(16)13(7-9,12(17)18)15(19)20/h1-7,11,16H,(H,17,18) |
InChIキー |
QTXYXQOQISRXMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(C2O)(C(=O)O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


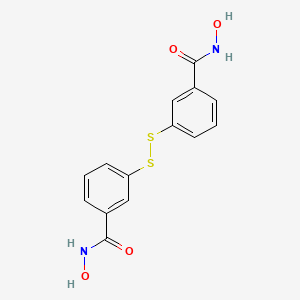
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)
![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)
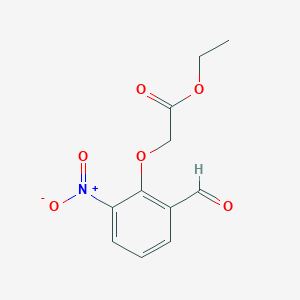
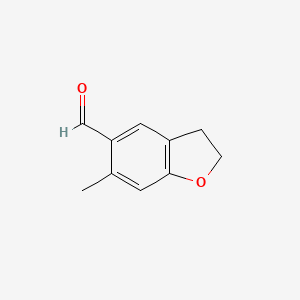
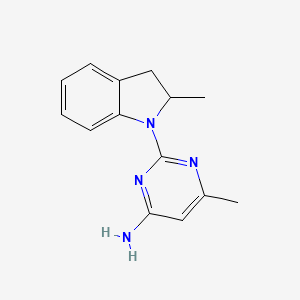
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
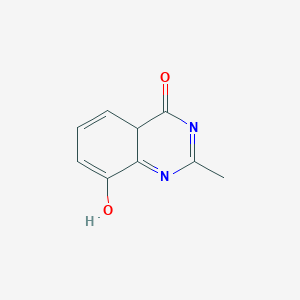
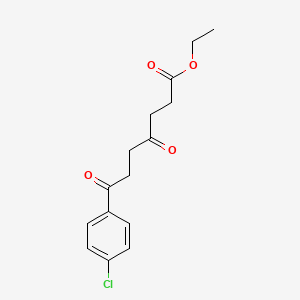
![3-[4-[3-(Dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B14795975.png)
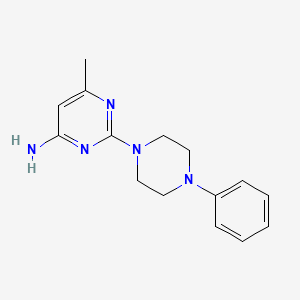
![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
![2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
